5-Iodo-2-methoxybenzaldehyde

Description

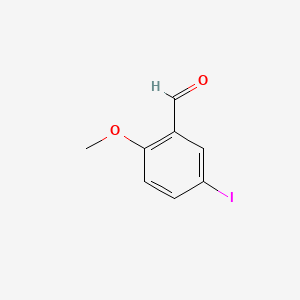

5-Iodo-2-methoxybenzaldehyde (CAS: 42298-41-9) is a halogenated benzaldehyde derivative with the molecular formula C₈H₇IO₂ and a molecular weight of 262.05 g/mol. Its structure features an aldehyde group at position 1, a methoxy (-OCH₃) group at position 2, and an iodine atom at position 5 on the benzene ring (Figure 1). This compound is commercially available in purities ranging from 95% to 97% and is supplied by manufacturers such as Thermo Scientific, BenchChem, and CymitQuimica in quantities from milligrams to grams .

Key physical properties include a melting point range of 140–146°C and sensitivity to air and light, necessitating storage in cool, dark conditions . Preliminary studies highlight its role in organic synthesis and biomedical applications, particularly in anticancer research, where it demonstrated a 35 µM IC₅₀ value against breast cancer cell lines .

Properties

IUPAC Name |

5-iodo-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRKMHAREMCDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294273 | |

| Record name | 5-iodo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42298-41-9 | |

| Record name | 42298-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-iodo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxybenzaldehyde typically involves the iodination of 2-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 5-Iodo-2-methoxybenzaldehyde can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Iodo-2-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines are used under basic or neutral conditions.

Major Products:

Oxidation: Formation of 5-iodo-2-methoxybenzoic acid.

Reduction: Formation of 5-iodo-2-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Iodo-2-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of halogenated benzaldehydes on biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, 5-Iodo-2-methoxybenzaldehyde is used in the manufacture of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and resins.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxybenzaldehyde involves its interaction with various molecular targets. The iodine atom and methoxy group on the benzene ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations in vivo, resulting in the formation of active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 5-iodo-2-methoxybenzaldehyde are influenced by the positions and types of substituents. Below is a comparative analysis with structurally related compounds:

Key Insight : The simultaneous presence of iodine (electron-withdrawing) and methoxy (electron-donating) groups in 5-iodo-2-methoxybenzaldehyde creates a unique electronic environment, enhancing its reactivity in substitution reactions compared to analogues with single substituents .

Reactivity and Chemical Properties

- Iodine’s Role : The iodine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, making the compound a versatile intermediate in synthesizing iodinated heterocycles. This contrasts with 5-fluoro-2-methoxybenzaldehyde, where fluorine’s high electronegativity limits similar reactivity .

- Methoxy Group Influence: The methoxy group at position 2 improves solubility in solvents like methanol and DMSO, whereas non-methoxy analogues (e.g., 5-iodobenzaldehyde) exhibit lower polarity and reduced solubility .

- Stability : Compared to 5-acetyl-2-methoxybenzaldehyde, the iodine substituent in 5-iodo-2-methoxybenzaldehyde increases sensitivity to light, necessitating stricter storage protocols .

Biological Activity

5-Iodo-2-methoxybenzaldehyde (5-IMB) is an organic compound characterized by its unique structure, which includes a methoxy group and an iodine substituent on a benzaldehyde framework. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections delve into the biological activity of 5-IMB, supported by research findings and case studies.

5-Iodo-2-methoxybenzaldehyde has a molecular formula of C9H9IO2 and a molecular weight of approximately 248.04 g/mol. Its structure allows it to participate in various chemical reactions, making it a valuable scaffold for developing new therapeutic agents.

Case Study 1: Synthesis and Activity of Derivatives

In one study, hydrazide-hydrazone derivatives synthesized from 5-IMB displayed notable anti-inflammatory properties. The derivatives were evaluated for their ability to inhibit inflammation in a rat model, revealing that certain structural modifications significantly improved their activity .

Case Study 2: Catalytic Applications

Another area of research highlighted the use of 5-IMB in catalysis. A derivative was found to be an efficient catalyst for the oxidation of alcohols, showcasing its potential in organic synthesis while also hinting at its reactivity and biological implications .

Comparative Analysis

To better understand the uniqueness of 5-Iodo-2-methoxybenzaldehyde, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methoxybenzaldehyde | Methoxy group, no halogen | Lacks halogen; less reactive than iodinated analog |

| 4-Iodo-2-methoxybenzaldehyde | Iodine at para position | Different reactivity due to position of iodine |

| 5-Bromo-2-methoxybenzaldehyde | Bromine instead of iodine | Bromine is less electronegative than iodine |

| 3-Iodo-4-methoxybenzaldehyde | Iodine at a different position | Different steric hindrance and reactivity |

Safety and Toxicity

While the biological activities of 5-IMB are promising, it is essential to consider safety aspects. The presence of iodine suggests potential health hazards such as skin and respiratory irritation upon exposure. Detailed toxicity data is scarce and necessitates further investigation to establish safety profiles for both laboratory and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.